

Unraveling the Molecular Architecture of Nigrolineaxanthone V: A Technical Guide

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Compound of Interest		
Compound Name:	Nigrolineaxanthone V	
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[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of **Nigrolineaxanthone V**, a xanthone derivative isolated from Garcinia nigrolineata, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were instrumental in deciphering the complex molecular structure of this natural product.

Nigrolineaxanthone V is a member of the xanthone family, a class of organic compounds known for their diverse biological activities. The precise determination of their molecular structure is a critical first step in exploring their therapeutic potential. This guide offers a granular look at the scientific journey undertaken to achieve this, from initial isolation to the final structural confirmation.

Spectroscopic Data Analysis

The structure of **Nigrolineaxanthone V** was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR experiments.



Position	¹³ C Chemical Shift (δC) in DMSO-d6	¹H Chemical Shift (δH) in DMSO-d6 (J in Hz)
1	159.5 (C)	
2	103.7 (C)	_
3	156.9 (C)	
4	94.6 (CH)	6.37 (s)
4a	156.4 (C)	
5	132.5 (C)	_
6	152.1 (C)	_
7	113.2 (CH)	6.75 (d, J = 8.7)
8	115.9 (CH)	6.57 (d, J = 10.1)
8a	112.9 (C)	
9	179.9 (C=O)	_
9a	102.2 (C)	_
10a	146.0 (C)	_
12	78.1 (C)	-
13	114.5 (CH)	5.71 (d, J = 10.1)
14	128.1 (CH)	
15	27.9 (CH ₃)	1.41 (s)
16	27.9 (CH ₃)	1.41 (s)

Experimental Protocols

The elucidation of **Nigrolineaxanthone V**'s structure involved a series of meticulous experimental procedures, as outlined below.

Isolation of Nigrolineaxanthone V



The initial step involved the extraction of chemical constituents from the stem bark of Garcinia nigrolineata. The dried and powdered stem bark was subjected to exhaustive extraction with methanol. The resulting crude methanol extract was then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.

These fractions were then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until pure **Nigrolineaxanthone V** was obtained.

Spectroscopic Analysis

The purified **Nigrolineaxanthone V** was then analyzed using a suite of spectroscopic methods to determine its structure.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to piece together the molecular framework.
 - ¹H NMR: This provided information about the number and types of protons in the molecule and their immediate chemical environment.
 - ¹³C NMR: This experiment identified the number and types of carbon atoms present in the structure.
 - 2D NMR (COSY, HSQC, HMBC): These advanced techniques were critical in establishing the connectivity between protons and carbons.
 - Correlation Spectroscopy (COSY): Revealed proton-proton coupling networks, helping to identify adjacent protons.
 - Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms.

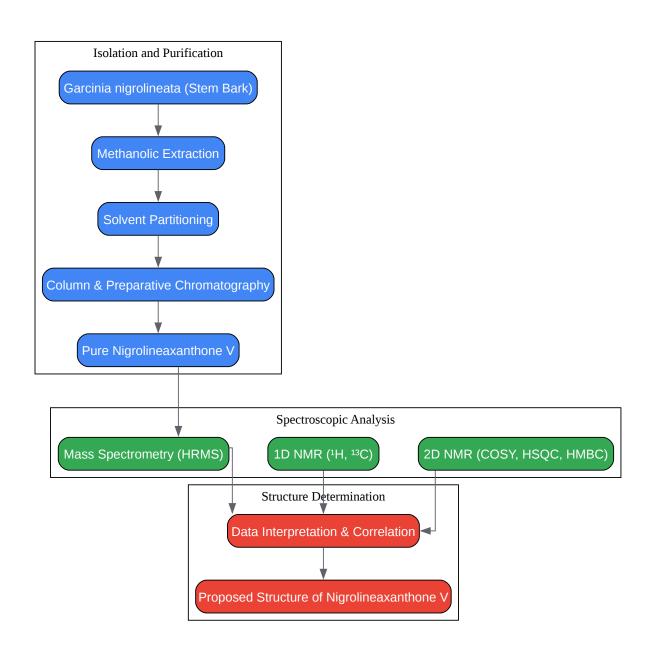


Heteronuclear Multiple Bond Correlation (HMBC): Established long-range correlations between protons and carbons (typically over two to three bonds), which was essential for connecting different fragments of the molecule and confirming the overall structure.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process and the key correlations that defined the molecular architecture of **Nigrolineaxanthone V** are illustrated in the following diagrams.

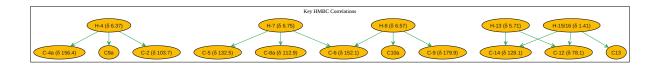




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Workflow for the structure elucidation of Nigrolineaxanthone V.





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Key HMBC correlations for Nigrolineaxanthone V.

This technical guide serves as a foundational document for scientists working on the isolation, characterization, and synthesis of novel natural products. The detailed methodologies and data presented herein are intended to facilitate further research into the biological activities of **Nigrolineaxanthone V** and other related xanthones, potentially paving the way for the development of new therapeutic agents.

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